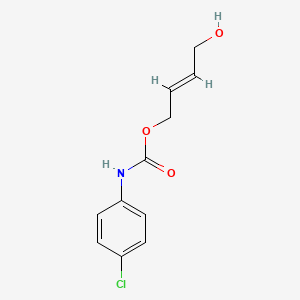
(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Degradation Processes
Chlorpropham (CIPC), a primary N-phenyl carbamate, demonstrates the environmental and health concerns associated with carbamates. Studies on CIPC have focused on its degradation rates and environmental partitioning, highlighting the variability of these processes and the need for updated analytical methods. The review by Smith and Bucher (2012) provides comprehensive insights into the degradation of CIPC through hydrolysis, biolysis, photolysis, and thermal processes, as well as its legislation and environmental impact Smith & Bucher, 2012.
Antioxidant Properties and Structural Activity Relationships
Hydroxycinnamic acids (HCAs), including compounds structurally related to "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate," have been studied for their antioxidant properties. These studies have aimed to understand the structure-activity relationships (SARs) contributing to their antioxidant activities. Razzaghi-Asl et al. (2013) discussed the significance of unsaturated bonds on the side chain of HCAs for their activity, emphasizing modifications on the aromatic ring and carboxylic function as key factors Razzaghi-Asl et al., 2013.
Analytical Techniques and Detection
The determination and analysis of compounds like "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate" have been advanced through various analytical techniques. Stegemann and Stalder (1967) reviewed methodologies for hydroxyproline analysis, relevant due to the structural similarities with carbamate compounds, providing a foundation for the analytical assessment of related chemicals Stegemann & Stalder, 1967.
Pesticide Industry Wastewater Treatment
Goodwin et al. (2018) examined treatment options for wastewater produced by the pesticide industry, which includes compounds like "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate." The study highlighted the effectiveness of biological processes and granular activated carbon in removing various pesticides from wastewater, pointing towards sustainable treatment solutions Goodwin et al., 2018.
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-4-hydroxybut-2-enyl] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFAGWJWYGOAQN-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)
![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)
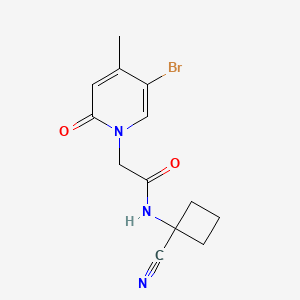
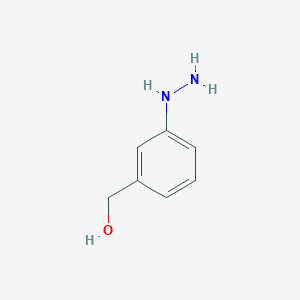

![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)
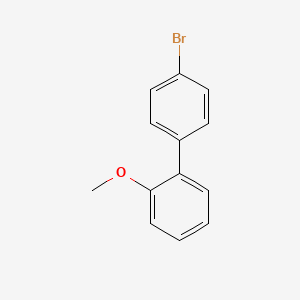

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)
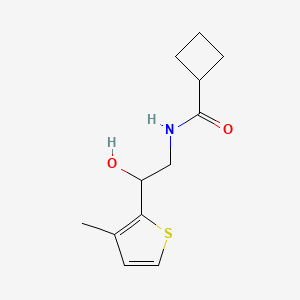
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)